molecular formula C16H17NO2S B2569371 (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone CAS No. 1210631-51-8

(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2569371
CAS No.: 1210631-51-8
M. Wt: 287.38
InChI Key: ZALOCXUTHMUSIS-UHFFFAOYSA-N
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Description

(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a chemical compound of significant interest in medicinal chemistry and pharmacology research. Its molecular structure, which incorporates a pyrrolidine ring linked to methoxyphenyl and thiophene groups via a methanone linker, is frequently explored in the design of bioactive molecules. Compounds based on the pyrrolidine scaffold are known to exhibit a wide range of biological activities, serving as key scaffolds in inhibitors and modulators for various therapeutic targets . The inclusion of a thiophene heterocycle is a common strategy in drug discovery, as this moiety is found in compounds with diverse pharmacological profiles, including antiviral and antimicrobial applications . The specific molecular architecture of this compound suggests potential for use as a key intermediate or pharmacophore in developing novel therapeutic agents. Researchers may find value in this compound for probing chemokine receptor activity, as structurally related pyrrolidine derivatives have been investigated as modulators of these receptors, which are important targets in immunology and inflammatory disease research . Furthermore, the distinct structural features of this compound make it a valuable candidate for high-throughput screening campaigns aimed at identifying new lead molecules for neurological disorders, infectious diseases, and other areas of unmet medical need. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[3-(4-methoxyphenyl)pyrrolidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-19-15-4-2-12(3-5-15)13-6-8-17(10-13)16(18)14-7-9-20-11-14/h2-5,7,9,11,13H,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALOCXUTHMUSIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.

    Attachment of the Methoxyphenyl Group: This step might involve a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the pyrrolidine intermediate.

    Incorporation of the Thiophene Moiety: The final step could involve coupling the thiophene ring to the methanone group through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides and bases are typically employed for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrrolidin-1-yl(thiophen-3-yl)methanone (1p)
  • Structure : Lacks the 4-methoxyphenyl substituent on the pyrrolidine ring.
  • Key Findings: In rhodium(III)-catalyzed C–H alkenylation reactions, 1p produces a mixture of C2- and C4-alkenylated thiophene derivatives due to competing electronic and steric effects .
(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone
  • Structure : Contains a hydroxyl group on the pyrrolidine and a methyl-substituted thiophen-2-yl group.
  • The methyl group on thiophene alters steric hindrance and electronic distribution, which may influence binding interactions in biological systems.
4-(3-Chloro-4-methoxyphenyl)-1-methylpyrrolidin-3-ylmethanone
  • Structure : Features a chloro-methoxyphenyl substituent on the pyrrolidine and a bulky cyclohexylphenyl group.
  • Key Insights: The chloro substituent enhances electron-withdrawing effects, contrasting with the electron-donating 4-methoxy group in the target compound.
Alkenylation Reactions
  • Target Compound : The 4-methoxyphenyl group may direct alkenylation to specific positions on the thiophene ring via resonance stabilization.
  • Comparison with 1p : The target compound’s methoxy group could enhance regioselectivity in reactions like C–H activation, whereas 1p yields mixed products due to competing pathways .

Physical and Chemical Properties

Compound Name Molecular Formula Key Substituents Melting Point (°C) Notable Reactivity/Applications
Target Compound C₁₆H₁₅NO₂S 4-Methoxyphenyl, thiophen-3-yl Not reported Potential pharmaceutical scaffold
Pyrrolidin-1-yl(thiophen-3-yl)methanone (1p) C₉H₉NOS Thiophen-3-yl Not reported Mixed alkenylation products
(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone C₁₀H₁₃NO₂S 3-Hydroxypyrrolidine, 3-methylthiophene Not reported Stereospecific interactions
MMDPPM (Corrosion inhibitor) C₂₄H₂₃N₃O₂S 4-Methoxyphenyl, pyrazole Not reported Corrosion inhibition in acidic media

Biological Activity

(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a synthetic organic compound notable for its unique structure, which includes a pyrrolidine ring, a methoxyphenyl group, and a thiophene moiety. This combination of functional groups positions it as a potential candidate for various biological activities, making it of significant interest in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions starting from suitable precursors.
  • Attachment of the Methoxyphenyl Group : A nucleophilic substitution reaction is utilized to attach the methoxyphenyl group to the pyrrolidine.
  • Incorporation of the Thiophene Moiety : This final step often involves palladium-catalyzed cross-coupling reactions.

The biological activity of this compound may involve interactions with various biological targets, including enzymes and receptors. These interactions can modulate biological pathways and influence cellular functions.

Antimicrobial Activity

Research has indicated that pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrrolidine alkaloids possess antibacterial and antifungal activities. The compound's structural features suggest potential efficacy against various pathogens.

Case Studies and Research Findings

  • Antibacterial Activity : A study evaluated several pyrrolidine derivatives for their antibacterial properties. Compounds similar to this compound demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Some derivatives were tested against Candida albicans, showing potent activity with MIC values between 3.125 to 100 mg/mL . The presence of specific functional groups in the compound may enhance its antifungal properties.

Summary of Biological Activities

Activity TypeObserved EffectsMIC Values
AntibacterialEffective against S. aureus, E. coli0.0039 - 0.025 mg/mL
AntifungalActive against C. albicans3.125 - 100 mg/mL

Comparison with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

Compound NameStructural FeaturesUnique Attributes
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(thiophen-2-yl)methanoneSimilar structure with different thiophene positionPotentially different biological activity
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(furan-3-yl)methanoneContains a furan ring instead of thiopheneVariation in reactivity profiles

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via a nucleophilic substitution or coupling reaction between pyrrolidine derivatives and thiophene-containing carbonyl precursors. For example, describes a similar methanone synthesis using spectroscopic-grade solvents (e.g., toluene, DCM) under reflux conditions. Optimization may involve adjusting solvent polarity (e.g., switching from DMF to acetonitrile to reduce side reactions), temperature control (e.g., 80–100°C for 12–24 hours), and catalyst screening (e.g., palladium-based catalysts for cross-coupling steps). Monitoring by TLC or HPLC ensures intermediate purity .

Q. How can crystallographic data be acquired and refined for this compound to resolve ambiguities in its molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation (e.g., in ethanol/water mixtures) are analyzed using SHELX programs (e.g., SHELXL for refinement). highlights SHELX’s robustness for small-molecule refinement, particularly for resolving torsional angles in pyrrolidine and thiophene moieties. Key parameters include bond length/angle restraints and thermal displacement factors. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What spectroscopic techniques are most effective for characterizing the electronic structure of this compound?

  • Methodological Answer : UV-Vis spectroscopy (e.g., in ethanol or DMSO) identifies π→π* transitions in the thiophene and methoxyphenyl groups. FT-IR confirms carbonyl (C=O) stretching vibrations (~1650–1700 cm⁻¹). NMR (¹H/¹³C) in deuterated solvents (e.g., CDCl₃) resolves substituent effects: the thiophene proton environment (δ 6.8–7.5 ppm) and methoxy group singlet (δ ~3.8 ppm) are diagnostic. Mass spectrometry (HRMS-ESI) validates molecular weight (e.g., [M+H]⁺ expected at m/z 314.12) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) be applied to predict the compound’s dipole moments and electronic excitation properties?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates ground-state dipole moments and HOMO-LUMO gaps. Solvent effects (e.g., PCM model for DMSO) refine excited-state properties. ’s study on a related methanone used time-dependent DFT (TD-DFT) to correlate experimental UV-Vis spectra with theoretical transitions. Software like Gaussian or ORCA can simulate charge distribution in the pyrrolidine-thiophene scaffold .

Q. What strategies address contradictions in solubility data across different solvent systems?

  • Methodological Answer : Systematic solubility studies in aprotic (e.g., THF, DCM) vs. protic (e.g., MeOH, H₂O) solvents at varying temperatures (25–60°C) clarify discrepancies. lists solvents like DMSO and ethyl acetate for similar methanones. Use the Hansen solubility parameters (δD, δP, δH) to model interactions. For example, high δP values in DMF may enhance solubility via polar interactions with the carbonyl group .

Q. How can crystallographic twinning or disorder in the pyrrolidine ring be resolved during refinement?

  • Methodological Answer : Twinning is addressed in SHELXL using the TWIN/BASF commands. For disorder, split models with occupancy refinement (e.g., PART 0/1) and geometric restraints (e.g., SIMU/DELU for thermal motion). ’s monoclinic crystal system (space group P2₁/c) for a thiophene methanone illustrates handling β-angle deviations (~91.5°) and Z′ > 1 complexities .

Q. What experimental design limitations arise in studying structure-activity relationships (SAR) for this compound in biological assays?

  • Methodological Answer : SAR studies require purity validation (HPLC ≥95%) and controlled stereochemistry. emphasizes limitations like sample degradation (e.g., hydrolytic instability of the methoxy group in aqueous buffers). Mitigation includes cold storage (4°C) and inert atmospheres (N₂) during assays. Use positive/negative controls (e.g., known kinase inhibitors) to isolate target effects .

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